molecular formula C9H13N3O B8021782 2-methyl-6-pyrrolidin-3-yl-1H-pyrimidin-4-one

2-methyl-6-pyrrolidin-3-yl-1H-pyrimidin-4-one

Cat. No.: B8021782
M. Wt: 179.22 g/mol
InChI Key: SGMNPZXHXHPCJA-UHFFFAOYSA-N
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Description

The compound with the identifier “2-methyl-6-pyrrolidin-3-yl-1H-pyrimidin-4-one” is a chemical substance listed in the PubChem database

Chemical Reactions Analysis

2-methyl-6-pyrrolidin-3-yl-1H-pyrimidin-4-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions vary depending on the desired outcome. Major products formed from these reactions are typically derivatives of the original compound, which can be further utilized in scientific research and industrial applications.

Scientific Research Applications

2-methyl-6-pyrrolidin-3-yl-1H-pyrimidin-4-one has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions. In biology, it may be utilized in studies involving cellular processes and molecular interactions. In medicine, the compound could be investigated for its potential therapeutic effects. Additionally, it has industrial applications, particularly in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-methyl-6-pyrrolidin-3-yl-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical pathways. Understanding the mechanism of action is crucial for developing new applications and improving existing ones.

Comparison with Similar Compounds

2-methyl-6-pyrrolidin-3-yl-1H-pyrimidin-4-one can be compared with other similar compounds to highlight its uniqueness Similar compounds include those with comparable chemical structures and properties

Properties

IUPAC Name

2-methyl-6-pyrrolidin-3-yl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-6-11-8(4-9(13)12-6)7-2-3-10-5-7/h4,7,10H,2-3,5H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGMNPZXHXHPCJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=O)C=C(N1)C2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=O)C=C(N1)C2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.